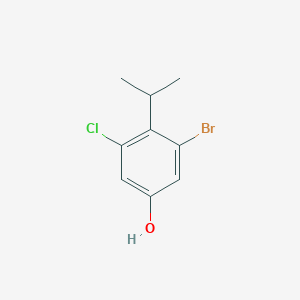

3-Bromo-5-chloro-4-isopropylphenol

説明

3-Bromo-5-chloro-4-isopropylphenol is a halogenated phenolic compound with the molecular formula C₉H₁₀BrClO and a molecular weight of 249.54 g/mol. It features a bromine atom at position 3, a chlorine atom at position 5, and an isopropyl group at position 4 on the aromatic ring. This compound is synthesized via demethylation of 1-bromo-3-chloro-2-isopropyl-5-methoxybenzene using boron tribromide (BBr₃), yielding 63.8% under optimized conditions . Its primary application lies in pharmaceutical and agrochemical intermediate synthesis due to its reactive phenolic -OH group and halogen substituents, which enhance electrophilic substitution selectivity.

特性

分子式 |

C9H10BrClO |

|---|---|

分子量 |

249.53 g/mol |

IUPAC名 |

3-bromo-5-chloro-4-propan-2-ylphenol |

InChI |

InChI=1S/C9H10BrClO/c1-5(2)9-7(10)3-6(12)4-8(9)11/h3-5,12H,1-2H3 |

InChIキー |

MSBVSBUFZLVWBE-UHFFFAOYSA-N |

正規SMILES |

CC(C)C1=C(C=C(C=C1Br)O)Cl |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-chloro-4-isopropylphenol typically involves the halogenation of 4-isopropylphenol. The process can be carried out in several steps:

Bromination: 4-Isopropylphenol is treated with bromine in the presence of a suitable solvent, such as dichloromethane, to introduce the bromine atom at the 3-position.

Chlorination: The brominated product is then subjected to chlorination using chlorine gas or a chlorinating agent like thionyl chloride to introduce the chlorine atom at the 5-position.

Industrial Production Methods

Industrial production of this compound may involve similar halogenation steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

化学反応の分析

Types of Reactions

3-Bromo-5-chloro-4-isopropylphenol can undergo various chemical reactions, including:

Nucleophilic Aromatic Substitution: The bromine and chlorine atoms can be substituted by nucleophiles such as amines or thiols.

Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to remove the halogen atoms or to modify the phenol group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products

Substitution: Formation of substituted phenols or anilines.

Oxidation: Formation of quinones or other oxidized phenolic compounds.

Reduction: Formation of dehalogenated phenols or reduced phenolic derivatives.

科学的研究の応用

3-Bromo-5-chloro-4-isopropylphenol has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.

Biology: Investigated for its potential antimicrobial and antifungal properties. It can be used in studies to understand the interaction of halogenated phenols with biological systems.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities. It can be used in drug development and screening assays.

Industry: Utilized in the formulation of disinfectants and preservatives due to its antimicrobial properties. It can also be used in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 3-Bromo-5-chloro-4-isopropylphenol involves its interaction with cellular components. The compound can exert its effects through:

Disruption of Cell Membranes: The halogenated phenol can integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis.

Inhibition of Enzymes: The compound can inhibit key enzymes involved in cellular metabolism, leading to the disruption of metabolic pathways.

Generation of Reactive Oxygen Species: The phenolic group can undergo redox cycling, generating reactive oxygen species that can cause oxidative damage to cellular components.

類似化合物との比較

3-Bromo-4-chloro-5-methylphenol (CAS 1781520-34-0)

- Molecular Formula : C₇H₆BrClO

- Molecular Weight : 221.48 g/mol

- Substituents : Bromine (position 3), chlorine (position 4), methyl (position 5).

- Key Differences :

- The methyl group at position 5 (vs. isopropyl in the target compound) reduces steric hindrance, enhancing solubility in polar solvents like water.

- Lower molecular weight (221.48 g/mol vs. 249.54 g/mol) due to the smaller methyl substituent.

- Reactivity: Methyl’s electron-donating effect slightly increases ring activation compared to the electron-withdrawing isopropyl group, altering regioselectivity in electrophilic substitutions .

2-Bromo-1-(3-(4-chlorophenyl)-5-methylisoxazol-4-yl)ethanone

- Molecular Formula: C₁₂H₉BrClNO₂

- Molecular Weight : 314.56 g/mol

- Key Differences: Contains an isoxazole heterocycle and ethanone functional group, enabling nucleophilic additions (unlike the phenolic -OH in the target compound). Higher molecular weight (314.56 g/mol) due to the isoxazole ring and additional aromatic systems. Applications: Primarily used in heterocyclic chemistry for antimicrobial agent synthesis .

3-(1,3-Benzodioxol-5-yl)-2-(4-chlorophenyl)acrylonitrile

- Molecular Formula: C₁₆H₁₀ClNO₂

- Molecular Weight : 283.71 g/mol

- Key Differences: Features a benzodioxole ring and acrylonitrile group, enabling conjugation and polymerization reactivity. The absence of halogens (except chlorine) and phenolic -OH limits direct comparison but highlights versatility in electron-deficient alkene reactions .

Data Table: Comparative Analysis

Research Findings and Functional Insights

- Steric Effects: The isopropyl group in this compound reduces solubility in polar solvents compared to the methyl analogue but improves lipid membrane penetration, making it more suitable for drug delivery .

- Electronic Effects : Bromine and chlorine’s electron-withdrawing nature deactivates the aromatic ring, directing electrophiles to the para position relative to the -OH group. This contrasts with methyl-substituted derivatives, where mild activation occurs .

- Synthetic Utility: The target compound’s phenolic -OH allows for facile functionalization (e.g., etherification, esterification), whereas isoxazole or acrylonitrile derivatives require specialized conditions for modification .

生物活性

3-Bromo-5-chloro-4-isopropylphenol is an organic compound known for its significant biological activity, particularly in antimicrobial and potential anti-inflammatory applications. Its unique structural characteristics, including the presence of bromine and chlorine atoms, enhance its reactivity and biological efficacy.

Chemical Structure and Properties

The compound features a phenolic ring with a bromine atom at the 3-position, a chlorine atom at the 5-position, and an isopropyl group at the 4-position. This configuration contributes to its unique properties and biological activities.

| Property | Details |

|---|---|

| Molecular Formula | C10H10BrClO |

| Molecular Weight | 273.55 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents, sparingly soluble in water |

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been shown to be effective against various bacterial strains, making it a candidate for development as an antimicrobial agent.

Case Studies on Antimicrobial Efficacy

-

Study on Bacterial Inhibition :

- A study demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively.

- The mechanism of action appears to involve disruption of bacterial cell membrane integrity.

-

Comparative Analysis :

- When compared to simpler derivatives like 4-isopropylphenol, this compound exhibited stronger antibacterial activity due to the synergistic effects of halogen substitution.

Anti-inflammatory Potential

The structural features of this compound suggest potential anti-inflammatory effects. Preliminary studies indicate that it may inhibit pro-inflammatory cytokines, which are critical in mediating inflammatory responses.

Research Findings on Anti-inflammatory Activity

- In Vitro Studies :

- In cell culture models, treatment with this compound reduced levels of TNF-alpha and IL-6, indicating an anti-inflammatory effect.

- Mechanism of Action :

- The compound may inhibit NF-kB signaling pathways, which are pivotal in inflammation regulation.

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding interactions between this compound and various biological targets. These studies help in understanding its potential as a drug candidate.

Key Findings from Molecular Docking

- The compound shows favorable binding affinities to enzymes involved in inflammatory pathways.

- Docking simulations indicate that it may act as an inhibitor for certain kinases related to cancer progression.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。